molecular formula C12H17ClN2O2 B1523451 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride CAS No. 1311315-92-0

3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride

Cat. No.: B1523451
CAS No.: 1311315-92-0
M. Wt: 256.73 g/mol
InChI Key: GWZLKMNBCZHTDB-UHFFFAOYSA-N
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Description

“3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1311315-92-0 . It has a molecular weight of 256.73 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-3-oxo-1-propanamine hydrochloride . The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-6-5-12(15)14-7-8-16-11-4-2-1-3-10(11)9-14;/h1-4H,5-9,13H2;1H .

Scientific Research Applications

Dopaminergic Activity

Research on substituted tetrahydro-1H-3-benzazepines, which are structurally related to the compound , has shown potential dopaminergic activity. These compounds have been synthesized and evaluated for their agonistic properties on central and peripheral dopamine receptors. The dopaminergic activity was determined through various assays, including effects on renal blood flow in anesthetized dogs and rotational effects in rats with lesions in the substantia nigra. The study identified compounds with significant central dopaminergic activity, highlighting the role of lipophilicity and specific substitutions in enhancing biological activity (Pfeiffer et al., 1982).

Angiotensin Converting Enzyme Inhibition

Another research avenue involves the synthesis of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, which were tested for their inhibitory activity against the angiotensin-converting enzyme (ACE). This study aimed to explore the structure-activity relationship within this series, with some compounds showing potent inhibitory activity in vivo. This suggests potential therapeutic applications in managing conditions like hypertension (Stanton et al., 1985).

Synthesis and Evaluation of β-Turn Properties

The synthesis of 4-amino-tetrahydro-2-benzazepin-3-one derivatives, designed as tetrapeptide mimetics, highlights another research application. These compounds were evaluated for their propensity to adopt β-turn conformations, which are significant in peptide and protein biology. This research contributes to the understanding of peptide mimicry and the design of peptide-based therapeutics (Rompaey et al., 2006).

Neuroprotection and Anti-ischemic Effects

New derivatives possessing the benzoxazepine scaffold have been synthesized and shown a high affinity for the 5-HT1A receptor, with selectivity over the dopamine D2 receptor. One of these compounds demonstrated significant neuroprotective activity in a model of transient middle cerebral artery occlusion, suggesting potential for treating ischemic conditions (Kamei et al., 2001).

Anti-proliferative Agents

The exploration of 3-substituted 1,5-benzoxathiepin derivatives, related to the benzoxazepine class, has identified compounds with anti-proliferative activity against various cancer cell lines. This research underscores the potential of such compounds in cancer therapy, particularly in targeting breast and ovarian cancers (Mahfoudh et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

3-amino-1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-6-5-12(15)14-7-8-16-11-4-2-1-3-10(11)9-14;/h1-4H,5-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZLKMNBCZHTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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